molecular formula C20H22O4 B12596942 Dimethyl 5,6-diethyl[1,1'-biphenyl]-3,4-dicarboxylate CAS No. 651303-42-3

Dimethyl 5,6-diethyl[1,1'-biphenyl]-3,4-dicarboxylate

Cat. No.: B12596942
CAS No.: 651303-42-3
M. Wt: 326.4 g/mol
InChI Key: TYJJAPITNOPYPT-UHFFFAOYSA-N
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Description

Dimethyl 5,6-diethyl[1,1’-biphenyl]-3,4-dicarboxylate is an organic compound belonging to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of biphenyl derivatives typically involves several well-established methods. One common approach is the Suzuki-Miyaura coupling reaction, which involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst. For Dimethyl 5,6-diethyl[1,1’-biphenyl]-3,4-dicarboxylate, the synthesis might involve:

    Starting Materials: Appropriate aryl halides and boronic acids.

    Catalyst: Palladium-based catalysts.

    Solvent: Tetrahydrofuran (THF) or similar solvents.

    Conditions: Reflux conditions with inert atmosphere (e.g., nitrogen).

Industrial Production Methods: Industrial production of biphenyl derivatives often employs scalable methods such as the Wurtz-Fittig reaction, Ullmann coupling, and other metal-catalyzed cross-coupling reactions. These methods ensure high yields and purity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 5,6-diethyl[1,1’-biphenyl]-3,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones or other oxidized products.

    Reduction: Formation of reduced biphenyl derivatives.

    Substitution: Electrophilic aromatic substitution reactions to introduce new functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C).

    Substitution: Halogenation using bromine (Br₂) or chlorination with chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups .

Scientific Research Applications

Dimethyl 5,6-diethyl[1,1’-biphenyl]-3,4-dicarboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 5,6-diethyl[1,1’-biphenyl]-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The biphenyl core allows it to engage in π-π interactions with aromatic residues in proteins, potentially modulating their activity. Additionally, the compound may interact with cellular membranes, influencing membrane fluidity and signaling pathways .

Comparison with Similar Compounds

    Biphenyl: The parent compound with two connected benzene rings.

    4,4’-Dimethylbiphenyl: A biphenyl derivative with methyl groups at the 4,4’ positions.

    4,4’-Diethylbiphenyl: A biphenyl derivative with ethyl groups at the 4,4’ positions.

Uniqueness: Dimethyl 5,6-diethyl[1,1’-biphenyl]-3,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

651303-42-3

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

IUPAC Name

dimethyl 3,4-diethyl-5-phenylbenzene-1,2-dicarboxylate

InChI

InChI=1S/C20H22O4/c1-5-14-15(6-2)18(20(22)24-4)17(19(21)23-3)12-16(14)13-10-8-7-9-11-13/h7-12H,5-6H2,1-4H3

InChI Key

TYJJAPITNOPYPT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C=C1C2=CC=CC=C2)C(=O)OC)C(=O)OC)CC

Origin of Product

United States

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